molecular formula C13H18BrN3O2 B13135290 tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate

tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B13135290
M. Wt: 328.20 g/mol
InChI Key: MGUJRKBXTSTPGY-UHFFFAOYSA-N
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Description

tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a bromopyridine moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 5-amino-3-bromopyridine with tert-butyl 3-azetidinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the amino and bromopyridine groups allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
  • tert-Butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate

These compounds share similar structural features but differ in the specific functional groups and their positions. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H18BrN3O2

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl 3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-6-8(7-17)11-10(14)4-9(15)5-16-11/h4-5,8H,6-7,15H2,1-3H3

InChI Key

MGUJRKBXTSTPGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=N2)N)Br

Origin of Product

United States

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